4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO. It is known for its unique trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl piperidines .
Scientific Research Applications
4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride include:
- 4-(4-(Trifluoromethoxy)phenoxy)piperidine
- 4-(Trifluoromethyl)piperidine
- 4-(4-(Trifluoromethoxy)phenyl)methylpiperidin-4-ol hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific trifluoromethoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUCPWLVPIACQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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